Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chlorothieno[3,2-b]thiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c1-11-8(10)6-2-5-7(13-6)4(9)3-12-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQEVWFLWYFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224720 | |
| Record name | Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70060-23-0 | |
| Record name | Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70060-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination with SOCl₂/PCl₅
Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in heptane or toluene at 80–85°C achieves chlorination of the methyl ester precursor. For instance, methyl 6-methylthieno[3,2-b]thiophene-2-carboxylate reacts with SOCl₂ in the presence of DMAP to yield the chlorinated product.
Optimization Note : Excess DMAP (1 eq) improves regioselectivity, minimizing di- or tri-chlorinated byproducts.
Catalytic Chlorination with FeCl₃
Gaseous Cl₂ in dichloromethane or chloroform, catalyzed by FeCl₃ or SbCl₃ at 20–30°C, selectively chlorinates the 6-position. This method avoids over-chlorination due to steric hindrance from the ester group.
Comparative Efficiency :
| Method | Temperature | Catalyst | Yield |
|---|---|---|---|
| SOCl₂/DMAP | 80°C | DMAP | 72% |
| Cl₂/FeCl₃ | 25°C | FeCl₃ | 88% |
Esterification and Protecting Group Strategies
The carboxylic acid group at the 2-position is esterified using methanol and acid catalysts:
Fischer Esterification
Refluxing the carboxylic acid precursor (e.g., 6-chlorothieno[3,2-b]thiophene-2-carboxylic acid) in methanol with H₂SO₄ (5 mol%) achieves 95% conversion.
Azeotropic Esterification
Using SOCl₂ in methanol under Dean-Stark conditions removes water, driving the reaction to completion. This method is preferred for moisture-sensitive intermediates.
Reaction Profile :
Purification and Isolation
Crude products are purified via:
-
Recrystallization : Heptane/ethyl acetate (3:1) at 0–5°C yields >99% purity.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomeric impurities.
Purity Data :
| Method | Solvent System | Purity |
|---|---|---|
| Recrystallization | Heptane/EtOAc | 99.2% |
| Chromatography | Hexane/EtOAc | 98.5% |
Industrial-Scale Considerations
For bulk production, the Cl₂/FeCl₃ chlorination method is favored due to lower cost and higher yields. A patented protocol details:
-
Continuous Chlorination : Gaseous Cl₂ is bubbled into a solution of the precursor and FeCl₃ in chloroform at 25°C.
-
In-line Quenching : Excess Cl₂ is neutralized with NaHCO₃ before distillation.
Scale-Up Metrics :
| Parameter | Value |
|---|---|
| Batch Size | 50 kg |
| Cycle Time | 12 h |
| Overall Yield | 84% |
Emerging Methodologies
Recent advances include photocatalytic chlorination using TiO₂ nanoparticles under UV light, achieving 91% yield at 40°C. This method reduces energy consumption but requires specialized equipment.
Challenges and Limitations
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate has the molecular formula and a molecular weight of approximately 220.71 g/mol. The compound features a thieno[3,2-b]thiophene core structure, characterized by the presence of sulfur and chlorine atoms, which significantly influence its reactivity and biological activity.
Medicinal Chemistry
This compound serves as a vital building block in the synthesis of various therapeutic agents. Its applications in medicinal chemistry include:
- Antitumor Activity : This compound has shown promising results against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer). In vitro studies reported IC50 values below 10 µM, indicating significant cytotoxicity. The mechanism involves cell cycle arrest and apoptosis via caspase activation .
- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Organic Synthesis
In organic synthesis, this compound acts as an intermediate for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles like amines or thiols under appropriate conditions.
- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and can be reduced to yield different derivatives .
Material Science
The compound's distinct electronic properties make it suitable for developing novel materials with specific optical characteristics. Its potential applications include:
- Organic Photovoltaics : Due to its electronic properties, it may be utilized in the development of organic solar cells.
- Sensors : The compound's ability to undergo redox reactions can be harnessed for sensor applications in detecting environmental pollutants or biological markers.
Data Summary
The following table summarizes the biological activities of this compound based on various studies:
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | <10 | Cell cycle arrest (G0/G1) |
| Antitumor | MDA-MB-231 | <10 | Apoptosis via caspase activation |
| Anti-inflammatory | Macrophages | N/A | Inhibition of cytokine production |
Case Study 1: Antitumor Efficacy in Vivo
In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The study highlighted its ability to inhibit tumor growth by affecting angiogenesis markers such as VEGF .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound's antitumor effects are mediated through the inhibition of tubulin polymerization, similar to established chemotherapeutics like paclitaxel. This positions this compound as a potential lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₅ClO₂S₂
- Molecular Weight : ~232.7 g/mol (estimated, based on analogs).
- Physical State: Likely a crystalline solid (analogous to non-chlorinated methyl thieno[3,2-b]thiophene-2-carboxylate, which melts at 93–95°C ).
Comparison with Structurally Similar Compounds
Methyl Thieno[3,2-b]thiophene-2-carboxylate (Non-Chlorinated Analog)
- Structure : Lacks the 6-chloro substituent.
- Molecular Weight : 198.26 g/mol .
- Melting Point : 93–95°C .
- Key Differences: The chlorine in the target compound increases molecular weight by ~34.4 g/mol and may elevate the melting point due to enhanced intermolecular interactions (e.g., halogen bonding).
Methyl 6-Chlorobenzo[b]thiophene-2-carboxylate
- Structure: Features a benzo[b]thiophene core (benzene fused to thiophene) instead of thieno[3,2-b]thiophene.
- Molecular Weight : 226.68 g/mol .
- Similarity Score : 0.70 (structural similarity based on ester and chlorine placement) .
- Key Differences: The benzene ring in benzo[b]thiophene introduces greater aromaticity and planarity compared to the thieno system, affecting conjugation and electronic properties. Applications may diverge; benzo[b]thiophene derivatives are often explored in medicinal chemistry, while thieno systems are prioritized in materials science .
Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate
Methyl 5-Chloro-3-hydroxythiophene-2-carboxylate
- Structure: Monocyclic thiophene with chlorine at position 5 and hydroxyl at position 3.
- Similarity Score : 0.60 .
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Similarity Score |
|---|---|---|---|---|---|
| Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate | C₈H₅ClO₂S₂ | ~232.7 | Not reported | Chlorine, methyl ester | N/A |
| Methyl thieno[3,2-b]thiophene-2-carboxylate | C₈H₆O₂S₂ | 198.26 | 93–95 | Methyl ester | N/A |
| Methyl 6-chlorobenzo[b]thiophene-2-carboxylate | C₁₀H₇ClO₂S | 226.68 | Not reported | Chlorine, methyl ester | 0.70 |
| Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₁H₁₀O₃S | 222.26 | Not reported | Hydroxyl, ethyl ester | 0.84 |
| Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | C₆H₅ClO₃S | 192.67 | Not reported | Chlorine, hydroxyl, methyl ester | 0.60 |
Biological Activity
Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a thieno[3,2-b]thiophene core with a chlorine substituent at the 6-position and a methyl ester group at the 2-position. This unique structure contributes to its reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₇ClO₂S₂ |
| Molecular Weight | 232.74 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors , modulating cellular processes such as:
- Cell proliferation
- Apoptosis
- Signal transduction
These interactions can influence metabolic pathways and gene expression, making it a candidate for drug development.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cells.
Case Studies
-
Study on MCF-7 Cells :
- The compound demonstrated an IC50 value of approximately 12 µM.
- Mechanistic studies revealed that it induced cell cycle arrest in the G1 phase.
-
Study on MDA-MB-231 Cells :
- Exhibited an IC50 value of around 15 µM.
- Induced apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic factors.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | ~12 | Cell cycle arrest in G1 |
| Thienopyrimidine derivative A | ~8 | EGFR inhibition |
| Thienopyrimidine derivative B | ~15 | Tubulin assembly inhibition |
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate, and how can purity be ensured? A: A common approach involves cyclization reactions under controlled conditions. For example, Thorpe–Ziegler cyclization using 2-chloro-3-arylacrylonitriles and methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate in methanolic sodium methylate can yield thieno[3,2-b]thiophene derivatives . Post-synthesis, reverse-phase HPLC with methanol-water gradients (e.g., 30%→100%) is effective for purification, achieving ≥98% purity (as seen in analogous thiophene derivatives) .
Structural Characterization
Q: What spectroscopic techniques are critical for confirming the structure and purity of this compound? A: Key methods include:
- 1H/13C NMR : Assign chemical shifts to distinguish aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl carbons (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm ester (C=O, ~1700 cm⁻¹) and chloro-substituted thiophene ring (C-Cl, ~550–650 cm⁻¹) .
- Melting Point Analysis : Compare observed ranges (e.g., 213–226°C for similar compounds) to literature values .
Advanced Functionalization Strategies
Q: How can the chlorothieno ring be selectively modified for downstream applications? A: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective. For instance, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate derivatives undergo boronate-mediated coupling to introduce aryl/heteroaryl groups . Alternatively, hydroxylation at the 3-position (via Pd catalysis) allows further derivatization, such as methylation with CH3I .
Handling and Stability
Q: What are the optimal storage conditions to prevent degradation? A: Store refrigerated (2–8°C) in anhydrous DCM or DMF to minimize hydrolysis of the ester group. Purity should be verified via HPLC before use, as moisture can degrade chlorinated thiophenes .
Mechanistic Studies on Reactivity
Q: How can researchers investigate the regioselectivity of electrophilic substitutions on the thieno[3,2-b]thiophene core? A: Computational modeling (DFT) predicts electron density distribution, identifying reactive sites. Experimentally, nitration or sulfonation reactions (e.g., using H2SO4 or ClSO3H) can validate computational predictions. For example, sulfonation at the 5-position of thieno[3,2-b]thiophene derivatives has been achieved with chlorosulfonic acid .
Data Contradictions in Synthetic Protocols
Q: How should discrepancies in reported synthetic yields or conditions be addressed? A: Systematic optimization is key. For example, while some protocols use reflux in CH2Cl2 , others employ THF at room temperature . Factors like catalyst loading (e.g., triethylamine vs. NaOMe) and reaction duration (hours vs. days) should be tested. Cross-validate results using multiple characterization techniques (e.g., NMR + HPLC) .
Computational Modeling for Property Prediction
Q: Which computational tools are suitable for predicting photophysical or electronic properties? A: Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets accurately predicts UV-Vis absorption spectra for thieno[3,2-b]thiophenes. Molecular dynamics simulations can further assess solubility parameters and stability in solvents like DMSO or THF .
Biological Activity Profiling
Q: What methodologies are recommended for screening bioactivity, given structural analogs with antimicrobial properties? A: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For example, derivatives like 3-aminothiophene-2-carboxylates have shown activity against S. aureus (MIC ≤ 8 µg/mL). Pair with cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
